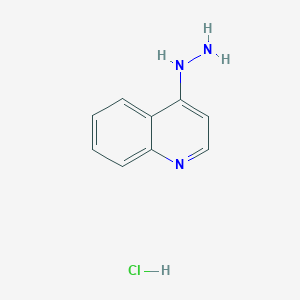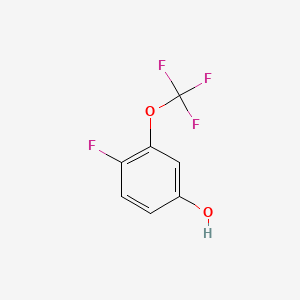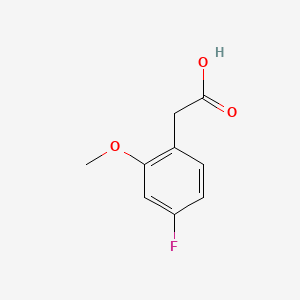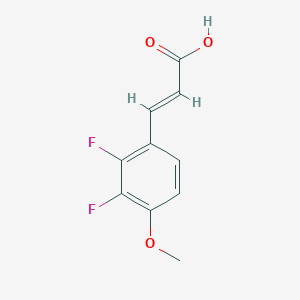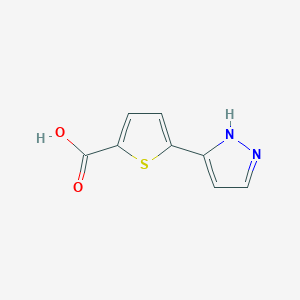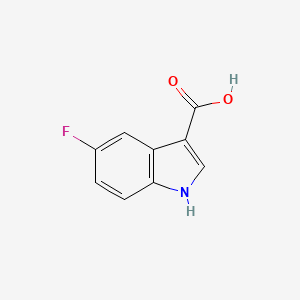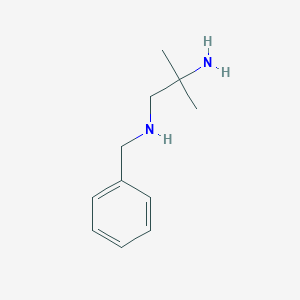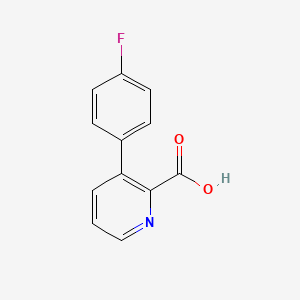![molecular formula C18H21BO2 B1341837 2-([1,1'-联苯]-3-基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷 CAS No. 912844-88-3](/img/structure/B1341837.png)
2-([1,1'-联苯]-3-基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷
描述
Synthesis Analysis
The synthesis of similar biphenyl-based compounds has been reported in the literature . For instance, a series of 2-([1,1’-biphenyl]-4-yl)-2-oxoethyl benzoates and 2-([1,1’-biphenyl]-4-yl)-2-oxoethyl pyridinecarboxylate were synthesized by reacting 1-([1,1’-biphenyl]-4-yl)-2-bromoethan-1-one with various carboxylic acids using potassium carbonate in dimethylformamide at ambient temperature .科学研究应用
Aggregation-Induced Emission (AIE)
This compound can be used in the development of Aggregation-Induced Emission (AIE) materials . AIE describes the photophysical phenomenon in which non-luminescent molecules in solutions are induced to show bright emission upon aggregate formation . AIEgens have demonstrated great potential in different areas from organic electronics to biomedical research and physical process monitoring .
Organic Light-Emitting Diodes (OLEDs)
AIEgen based Organic Light-Emitting Diodes (OLEDs) show bright luminescence, high current efficiency and excellent external quantum efficiency with very low efficiency roll off . They have great potential for commercialization .
Liquid Crystal Displays (LCDs)
AIE liquid crystals with bright emission could be used to fabricate Liquid Crystal Displays (LCDs) without the need for backlight to reduce energy consumption .
Biological Process Monitoring
The potential of AIE has been greatly exploited to develop AIE light-up molecular probes, AIE dot probes and AIE theranostic probes for continuous monitoring of biological processes, disease diagnosis, cell tracking, vascular imaging, image-guided surgery and therapy .
Physical Process Monitoring
The light-up response of AIEgens was also used successfully for physical process monitoring (e.g. glass transition, polymerization, micelle formation, gelation, self-assembly, etc.) with RIM caused by microenvironment changes .
Covalent Organic Frameworks (COFs)
This compound can be used in the synthesis of Covalent Organic Frameworks (COFs) . COFs are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds . They have versatile applications including gas storage, separation, sensing, catalysis, proton conduction, drug delivery, energy storage, and optoelectronic devices .
Suzuki–Miyaura Cross Coupling
This compound can be used in Suzuki–Miyaura cross coupling reactions . This is a type of palladium-catalyzed cross coupling reaction, used to synthesize biphenyl derivatives .
作用机制
Target of Action
The primary target of 3-Biphenylboronic acid pinacol ester is the programmed cell death protein 1/programmed cell death 1 ligand 1 (PD-1/PD-L1) interaction . This interaction plays a crucial role in cancer immunotherapy . The PD-1/PD-L1 interaction is a major strategy for cancer immunotherapy, and blocking this interaction can lead to the recovery of a significant subset of cancer patients .
Mode of Action
The compound interacts with its targets by binding to the PD-1/PD-L1 interaction site , thereby blocking the interaction . This blocking action inhibits the PD-1/PD-L1 interaction, which is a key mechanism in the immune evasion of cancer cells . By blocking this interaction, the compound can restore the activity of T cells, leading to the durable recovery of a significant subset of cancer patients .
Biochemical Pathways
The compound affects the protocatechuate (PCA) 4,5-cleavage pathway and multiple 3-O-methylgallate (3MGA) catabolic pathways . These pathways are involved in the degradation of various lignin-related biaryls and monoaryls, including β-aryl ether and biphenyl . The compound’s action on these pathways leads to the degradation of these compounds, contributing to the overall metabolic activity of the cell .
Pharmacokinetics
The pharmacokinetics of the compound involve the processes of absorption, distribution, metabolism, and excretion (ADME) . After administration, the compound is absorbed into the systemic circulation. It is then distributed throughout the body, where it interacts with its targets. The compound is metabolized, often resulting in the formation of metabolites . Finally, the compound and its metabolites are excreted from the body .
Result of Action
The result of the compound’s action is the blockade of the PD-1/PD-L1 interaction , which can lead to the restoration of T cell activity . This restoration of T cell activity can result in the durable recovery of a significant subset of cancer patients . Additionally, the compound’s action on the PCA 4,5-cleavage pathway and multiple 3MGA catabolic pathways leads to the degradation of various lignin-related biaryls and monoaryls .
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-phenylphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)16-12-8-11-15(13-16)14-9-6-5-7-10-14/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMDSELMDKINPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591682 | |
| Record name | 2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
912844-88-3 | |
| Record name | 2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



